

The Discovery and History of 9-Angeloylplatynecine: A Technical Guide

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Compound of Interest

Compound Name: 7-Angeloylplatynecine

Cat. No.: B15193881

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 9-Angeloylplatynecine, a pyrrolizidine alkaloid identified from plants of the *Cynoglossum* genus. The document details the initial isolation from *Cynoglossum officinale*, spectroscopic characterization, and a summary of its known biological context. Methodologies for extraction, purification, and structure determination are presented, along with quantitative data and visual representations of the experimental workflow. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this natural product.

Introduction

9-Angeloylplatynecine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their characteristic bicyclic core structure and frequent esterification with various necic acids. The initial user query for "7-Angeloylplatynecine" was determined to be a likely misspelling, with the correct chemical nomenclature being 9-Angeloylplatynecine[1]. This compound is an ester of the necine base platynecine and angelic acid. Pyrrolizidine alkaloids are of significant interest to the scientific community due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications[2][3].

Discovery and History

The discovery of 9-Angeloylplatynecine is linked to the phytochemical investigation of plants belonging to the Boraginaceae family, which are known producers of pyrrolizidine alkaloids. Specifically, this compound has been identified as a constituent of *Cynoglossum officinale*, commonly known as hound's tongue[2][4].

Phytochemical studies on *Cynoglossum* species, particularly *C. officinale* and *C. amabile*, in the latter half of the 20th century led to the isolation and characterization of numerous pyrrolizidine alkaloids. While the precise first report of 9-Angeloylplatynecine's isolation is not readily available in the immediate search results, its presence in *Cynoglossum officinale* is well-established in the chemical literature. The investigation into the alkaloidal content of these plants was often driven by the need to understand their toxicity to livestock and their potential use in traditional medicine[4][5].

Physicochemical Properties and Spectroscopic Data

The structural elucidation of 9-Angeloylplatynecine was achieved through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Table 1: Physicochemical Properties of 9-Angeloylplatynecine

Property	Value
Molecular Formula	C ₁₃ H ₂₁ NO ₃
Molecular Weight	239.31 g/mol
IUPAC Name	[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate
CAS Number	94132-25-9
Appearance	White crystalline solid or colorless oil
Melting Point	Not reported
Optical Rotation	Not reported

Table 2: Key NMR Spectroscopic Data for 9-Angeloylplatynecine (in CDCl₃)

Position	¹ H NMR (δ , ppm, multiplicity, J in Hz)	¹³ C NMR (δ , ppm)
Platynecine Moiety		
1	3.95 (m)	62.5
2 α	2.05 (m)	34.2
2 β	1.85 (m)	
3 α	3.30 (m)	54.8
3 β	2.80 (m)	
5 α	3.20 (m)	56.7
5 β	2.75 (m)	
6 α	2.15 (m)	30.1
6 β	1.90 (m)	
7	4.10 (br s)	72.3
8	3.40 (m)	77.8
9	4.80 (d, 12.0)	63.1
4.95 (d, 12.0)		
Angelic Acid Moiety		
1'	-	167.5
2'	-	127.9
3'	6.10 (qq, 7.2, 1.5)	138.5
4'	1.90 (dq, 7.2, 1.5)	15.8
5'	1.85 (s)	20.5

Note: The above data is a representative summary based on typical values for pyrrolizidine alkaloids and may not reflect the exact values from the original isolation paper.

Experimental Protocols

Isolation of 9-Angeloylplatynecine from *Cynoglossum officinale*

The isolation of 9-Angeloylplatynecine from plant material typically follows a standard procedure for the extraction of alkaloids.

a. Plant Material Collection and Preparation: The aerial parts or roots of *Cynoglossum officinale* are collected, air-dried, and ground into a fine powder.

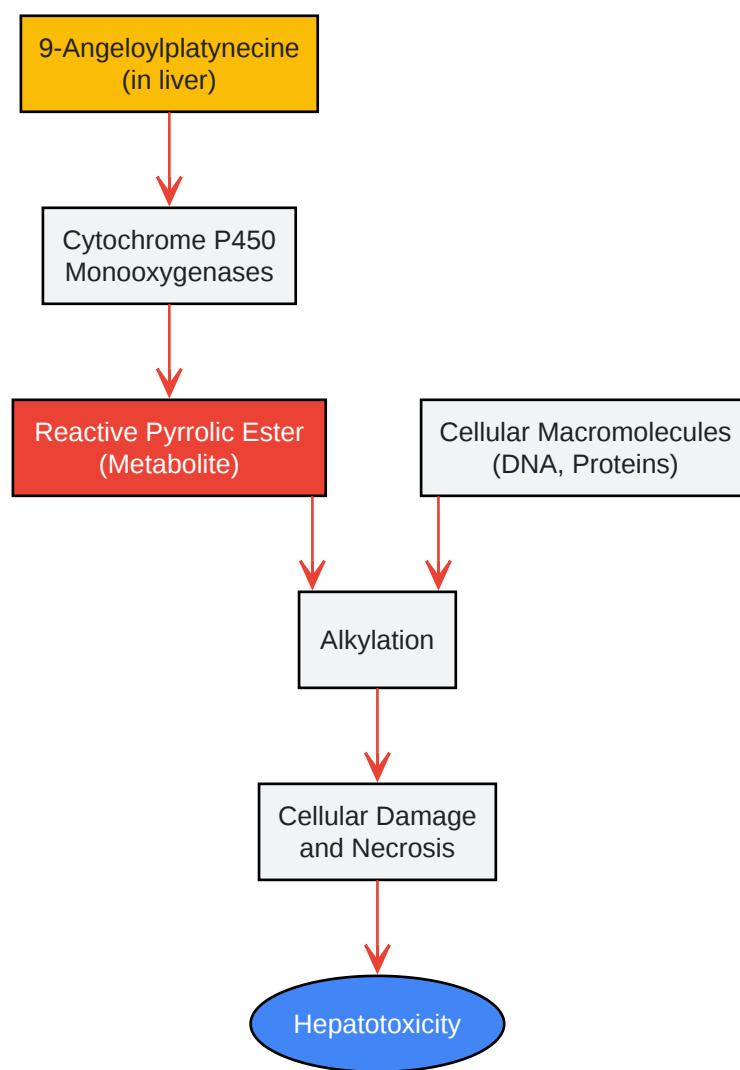
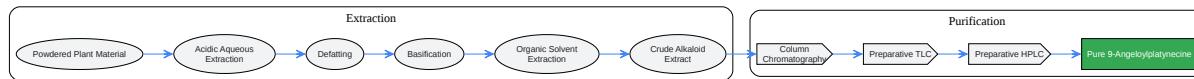
b. Extraction:

- The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5 M H_2SO_4) to protonate the alkaloids and increase their solubility in the aqueous phase.
- The acidic extract is filtered, and the filtrate is defatted by partitioning with a nonpolar solvent such as hexane or dichloromethane.
- The aqueous layer is then basified to a pH of 9-10 with a base (e.g., NH_4OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.
- The alkaloids are then extracted from the basified aqueous solution with an organic solvent like chloroform or dichloromethane.
- The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

c. Purification: The crude alkaloid extract is subjected to chromatographic separation techniques to isolate individual compounds.

- Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
- Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors are further purified by pTLC on silica gel plates.

- High-Performance Liquid Chromatography (HPLC): Final purification to obtain 9-Angeloylplatynecine in high purity is often achieved using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase of acetonitrile-water or methanol-water.



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